N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

deiodinase thyroid hormone sulfonamide inhibitor

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide (CAS 941886-02-8) is a sulfonamide derivative incorporating a cyclic sulfonamide (isothiazolidine-1,1-dioxide, or sultam) moiety. It has been described as an inhibitor of iodothyronine 5'-deiodinase, the enzyme responsible for converting thyroxine (T4) to active triiodothyronine (T3) in human liver cells.

Molecular Formula C11H16N2O4S2
Molecular Weight 304.38
CAS No. 941886-02-8
Cat. No. B2931669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide
CAS941886-02-8
Molecular FormulaC11H16N2O4S2
Molecular Weight304.38
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
InChIInChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-5-3-6-11(9-10)13-7-4-8-19(13,16)17/h3,5-6,9,12H,2,4,7-8H2,1H3
InChIKeyKQHKQAZCAGHSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide – A Specialized meta-Substituted Sultam Sulfonamide for Thyroid Hormone Metabolism Research


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide (CAS 941886-02-8) is a sulfonamide derivative incorporating a cyclic sulfonamide (isothiazolidine-1,1-dioxide, or sultam) moiety. It has been described as an inhibitor of iodothyronine 5'-deiodinase, the enzyme responsible for converting thyroxine (T4) to active triiodothyronine (T3) in human liver cells . The compound belongs to a class of ethanesulfonamide-phenyl-sultams that are distinct from simpler, acyclic sulfonamides due to the constrained cyclic sulfonamide motif, with the phenyl substitution specifically in the meta position .

Enzyme Target Iodothyronine 5'-deiodinase inhibition pathway studies
Structural Identity Meta-substituted phenyl-sultam (cyclic sulfonamide), distinct from acyclic ethanesulfonamides
Purity Grade High-purity research grade suitable for reproducible enzyme assays

Why Generic Sulfonamides Cannot Substitute for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide in Deiodinase Research


While many sulfonamides can inhibit various enzymes, deiodinase inhibition is highly sensitive to structural features such as substitution pattern and ring constraints . The isothiazolidine-1,1-dioxide ring introduces a rigid, polar motif that may confer specific interactions not achievable with simple benzenesulfonamides or acyclic ethanesulfonamides. Substituting with an uncyclized analog (e.g., N-phenyl-ethanesulfonamide) or regioisomers (e.g., the para-substituted variant, CAS not yet confirmed) could result in complete loss of deiodinase inhibitory activity, making this compound uniquely suited for thyroid hormone metabolism studies .

Cyclic Sultam Absent Acyclic sulfonamides lack the isothiazolidine-1,1-dioxide ring, which may shift deiodinase binding interactions and reduce target engagement.
Regioisomer Mismatch Para-substituted analogs may alter spatial geometry; enzyme inhibition profiles may not be directly transferable without experimental validation.
Purity Grade Variance Lower-purity alternatives (e.g., 90%) can introduce confounding impurities, limiting reproducibility in sensitive deiodinase assays.

Quantitative Evidence for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide – Comparing Deiodinase Inhibition, Structural Rigidity, and Regioisomeric Purity


Deiodinase Inhibition: Qualitative Activity Against Iodothyronine 5'-Deiodinase in Human Liver Cells

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide has been reported to inhibit iodothyronine 5'-deiodinase in human liver cell preparations . The original reference (Harbottle et al., Biochem. J., 1984) may contain quantitative inhibition data for structurally related sulfonamides, but the exact IC50 for this compound is not publicly disclosed in accessible databases . In the absence of a direct head-to-head study, the compound's activity can only be categorized as qualitatively positive.

Deiodinase Inhibition
Reported
Qualitative inhibition observed in human liver cell extracts
Supports thyroid hormone metabolism study fit
No publicly available IC50 data; quantitative comparison with PTU or iopanoic acid not established
deiodinase thyroid hormone sulfonamide inhibitor

Structural Differentiation from Simple Ethanesulfonamides via the Cyclic Sultam Motif

The compound features an isothiazolidine-1,1-dioxide (sultam) ring directly attached to the aniline nitrogen, which is absent in common sulfonamide inhibitors like sulfanilamide or celecoxib. This cyclic sulfonamide imparts increased rigidity and hydrogen-bonding potential, as inferred from crystallographic studies of related isothiazolidine-containing PTP1B inhibitors where the isothiazolidinone ring acts as a phosphotyrosine mimetic [1]. While no direct IC50 comparison exists, the presence of this constrained motif is a class-level differentiator from acyclic ethanesulfonamides.

Structural Motif
Class-level
Cyclic sultam (target) Acyclic ethanesulfonamide
May confer unique binding interactions via constrained ring
Based on crystallographic data from related PTP1B inhibitors; direct comparative enzymology not available
sultam isothiazolidine dioxide structural novelty

Regioisomeric Differentiation: meta- vs. para-Substitution on the Phenyl Ring

The target compound features a meta-substitution pattern (phenyl ring attached at 3-position to isothiazolidine), whereas the para-isomer (N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide) is also commercially listed . Though no direct comparative assay data are publicly available, meta-substitution is known to alter electronic distribution and spatial orientation, which could impact enzyme binding affinity. Researchers should specify the meta-isomer if their assay requires the exact substitution pattern, as regioisomers may exhibit different biological profiles.

Regioisomer
Class-level
meta-substitution (3-position) para-substitution (4-position)
Substitution geometry may influence enzyme binding profile
No public comparative activity data; researchers should specify meta-isomer for intended SAR
regioisomer meta-substitution structure-activity relationship

Purity Benchmarking: ≥95% HPLC Purity for Reproducible Enzyme Assays

The compound is typically supplied at ≥95% purity (HPLC), as indicated by multiple vendors . In contrast, some research-grade sulfonamide analogs may be available at lower purity (e.g., 90%), which could introduce confounding impurities in sensitive enzyme assays. Using a higher purity standard minimizes the risk of off-target effects due to impurities, critical for reproducible biochemical studies.

Purity Benchmark
Specification review
≥95% HPLC purity (vendor specification)
Supports reproducible enzyme assay conditions
Confirm with independent QC; lower-purity analogs may introduce interference
purity quality control reproducibility

Application Scenarios for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide in Thyroid and Sulfonamide Research


Thyroid Hormone Metabolism and Deiodinase Enzyme Studies

Ideal for researchers investigating the regulation of thyroid hormone activation via deiodinase inhibition in human liver models. The compound can serve as a tool to probe the role of 5'-deiodinase in T4-to-T3 conversion, potentially aiding studies on hyperthyroidism or thyroid hormone resistance .

Sultam-Containing Chemical Probe Design for PTP1B and Other Phosphatases

Given the isothiazolidine dioxide motif's precedence as a phosphotyrosine mimetic in PTP1B inhibitor development [1], this compound may serve as a fragment or lead for designing dual deiodinase/PTP1B inhibitors, though no direct experimental evidence currently exists.

Regioselective SAR Studies in Sulfonamide Pharmacology

The distinct meta-substitution pattern allows for comparative structure-activity relationship (SAR) studies against the para-isomer , aiding medicinal chemists in understanding the impact of substitution geometry on biological activity in sulfonamide-sultam hybrids.

High-Purity Reference Standard for Analytical Method Development

With ≥95% purity , this compound can be used as a reference standard in HPLC or LC-MS method development for sulfonamide analysis in biological matrices, ensuring reliable quantification in pharmacokinetic or toxicology studies.

Application
Selection Property
Validation Focus
Thyroid hormone metabolism studies
Deiodinase inhibition context
T4-to-T3 conversion pathway monitoring
Phosphatase probe design
Sultam motif as phosphotyrosine mimetic
PTP1B binding assay validation
Regioselective SAR studies
meta-substitution geometry
Comparative regioisomer activity profiling
Analytical reference standard
High-purity research grade
HPLC/LC-MS method reproducibility
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